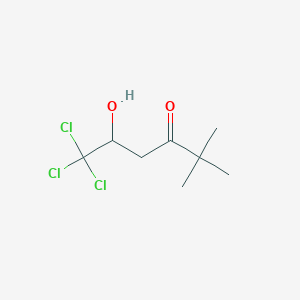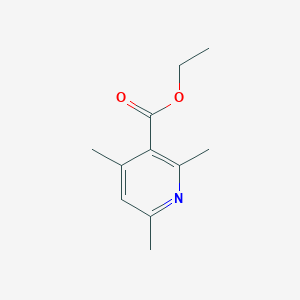![molecular formula C22H23IN2O3 B185970 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5927-09-3](/img/structure/B185970.png)
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, commonly known as HU-210, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. HU-210 has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. In
Aplicaciones Científicas De Investigación
HU-210 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. It has been shown to have potent anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of conditions such as multiple sclerosis, Alzheimer's disease, and chronic pain. Additionally, HU-210 has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
HU-210 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. Upon binding to CB1 receptors, HU-210 activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This mechanism of action is similar to that of 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, but HU-210 has been shown to be much more potent and long-lasting in its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HU-210 are primarily mediated through its interaction with the CB1 receptor. Studies have shown that HU-210 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to changes in mood, cognition, and behavior. Additionally, HU-210 has been shown to have potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HU-210 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled and precise manner. Additionally, HU-210 has a long half-life, allowing for sustained effects and reducing the need for repeated dosing. However, one limitation of using HU-210 is its potential for abuse and dependence, which can complicate the interpretation of research findings.
Direcciones Futuras
There are several future directions for the research and development of HU-210. One area of focus is the development of novel cannabinoid-based therapies for the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the potential anti-cancer effects of HU-210 and other synthetic cannabinoids. Finally, there is a need for further research into the safety and potential for abuse of HU-210 and other synthetic cannabinoids, particularly in the context of their use as therapeutic agents.
Métodos De Síntesis
HU-210 is a synthetic compound that was first synthesized in the 1980s by a team of Israeli scientists led by Professor Raphael Mechoulam. The synthesis of HU-210 involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in the presence of a strong base. The resulting compound is then purified through several steps to obtain the final product.
Propiedades
Número CAS |
5927-09-3 |
|---|---|
Nombre del producto |
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
Fórmula molecular |
C22H23IN2O3 |
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
6-(4-hydroxy-3-iodo-5-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H23IN2O3/c1-22(2)10-16-19(17(26)11-22)20(25-15-7-5-4-6-14(15)24-16)12-8-13(23)21(27)18(9-12)28-3/h4-9,20,24-25,27H,10-11H2,1-3H3 |
Clave InChI |
JKEZDEFIOJYTBA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)






